Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyl ester moiety, a hexyl chain, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of a hexadecanoic acid derivative with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydroxide, followed by the introduction of the hexyl chain through a Grignard reaction. The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology allows for precise control over temperature and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of both benzyl and hexyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl (2R,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34+,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHJPYWBHTPOH-XFQWPLCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.